Pamapimod

Catalog No.
S548783
CAS No.
449811-01-2
M.F
C19H20F2N4O4
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pamapimod

CAS Number

449811-01-2

Product Name

Pamapimod

IUPAC Name

6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C19H20F2N4O4

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)

InChI Key

JYYLVUFNAHSSFE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Pamapimod; R 1503; R1503; R-1503; Ro 4402257; Ro4402257; Ro-4402257.

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO

The exact mass of the compound Pamapimod is 406.14526 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pamapimod (CAS: 449811-01-2) is a highly potent, orally bioavailable third-generation inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically engineered to target the p38α isoform. Unlike first-generation tool compounds, Pamapimod was developed for exceptional kinome selectivity and robust performance in both cell-free and primary cell assays[1]. Its primary procurement value lies in its ability to cleanly isolate p38α-dependent inflammatory and apoptotic pathways—such as TNF-α and IL-1β production—without the off-target noise, poor membrane permeability, or problematic pharmacokinetic profiles that complicate the use of earlier-generation alternatives in translational research [2].

Substituting Pamapimod with older, generic p38 inhibitors like SB203580 frequently compromises experimental integrity and increases downstream costs. First-generation inhibitors exhibit broad off-target activity across the human kinome, leading to confounding variables in phenotypic screens and producing non-specific transcriptional changes in whole-genome microarray analyses[1]. Furthermore, many generic alternatives lack a strict selectivity window between p38α and p38β, or they inadvertently inhibit parallel pathways such as JNK [2]. For procurement teams supporting translational inflammation models, utilizing Pamapimod ensures precise target engagement, preventing costly misinterpretation of downstream cytokine readouts and avoiding formulation failures during the transition from in vitro to in vivo models [2].

p38 Isoform Selectivity and Target Engagement

Pamapimod demonstrates a highly specific binding profile for p38α over other isoforms. In enzymatic assays, Pamapimod achieves an IC50 of 14 nM for p38α, compared to 480 nM for p38β, establishing a >34-fold selectivity window. Furthermore, it exhibits no detectable activity against the p38γ or p38δ isoforms[1].

Evidence DimensionEnzymatic IC50 for p38 isoforms
Target Compound Data14 nM (p38α)
Comparator Or Baseline480 nM (p38β) and inactive (p38γ/δ)
Quantified Difference>34-fold selectivity for α over β
ConditionsCell-free enzymatic kinase assay

Allows researchers to definitively isolate p38α-driven mechanisms from other p38 isoform activities in complex signaling studies.

Broad Kinome Selectivity vs. First-Generation Inhibitors

When profiled against a comprehensive panel of 350 human kinases, Pamapimod bound to only four kinases outside the p38 family, and notably did not inhibit JNK [1]. In contrast, first-generation benchmarks like SB203580 are well-documented to lack this degree of selectivity, frequently modulating unintended targets and producing broader, non-specific transcriptional changes in whole-genome microarray analyses of primary cells [2].

Evidence DimensionOff-target kinase binding
Target Compound DataBinds only 4 of 350 off-target kinases
Comparator Or BaselineSB203580 (broad off-target modulation)
Quantified DifferenceNear-absolute kinome specificity for Pamapimod
Conditions350-kinase screening panel and cellular microarray

Prevents false positives and confounding data in phenotypic screening, ensuring that observed anti-inflammatory effects are strictly p38α-mediated.

Cellular Potency in Primary Human Inflammatory Models

Pamapimod exhibits robust translational potency in primary human cell models, inhibiting lipopolysaccharide (LPS)-stimulated TNF-α production in human monocytic cells with an IC50 of 25 nM. In human whole blood assays, it effectively blocks IL-1β production with an IC50 of 100 nM, outperforming the cellular efficiency of many earlier-stage tool compounds that suffer from significant protein-binding interference or poor membrane permeability [1].

Evidence DimensionInhibition of cytokine production (IC50)
Target Compound Data25 nM (TNF-α in monocytes), 100 nM (IL-1β in whole blood)
Comparator Or BaselineStandard in vitro baseline requirements for whole-blood efficacy
Quantified DifferenceHigh potency maintained in protein-rich whole blood environments
ConditionsLPS-stimulated human monocytes and whole blood assays

Validates the compound's utility for ex vivo and primary cell assays, ensuring that biochemical potency translates reliably into complex biological matrices.

In Vivo Processability and Formulation Stability

For laboratories transitioning from in vitro to in vivo models, Pamapimod offers superior processability. It is highly soluble in standard DMSO stock solutions (≥10 mM) for in vitro dispensing. In murine collagen-induced arthritis models, orally administered Pamapimod effectively reduced clinical signs of inflammation and bone loss at doses of 50 mg/kg, demonstrating a stable pharmacokinetic profile that many early-stage inhibitors lack[1].

Evidence DimensionIn vivo efficacy and formulation handling
Target Compound DataOrally active at 50 mg/kg; DMSO solubility ≥10 mM
Comparator Or BaselineNon-bioavailable in vitro tool compounds
Quantified DifferenceEnables direct oral dosing without complex intravenous formulation
ConditionsMurine collagen-induced arthritis model

Reduces formulation troubleshooting and animal dosing complexity for procurement teams supporting preclinical in vivo pharmacology.

Preclinical Autoimmune and Inflammatory Disease Modeling

Due to its potent inhibition of TNF-α and IL-1β in whole blood and primary monocytes, Pamapimod is the preferred p38α inhibitor for establishing and validating in vivo models of rheumatoid arthritis, lupus, and hyperalgesia. Its oral bioavailability ensures consistent dosing in murine models without the need for complex formulation[1].

High-Fidelity Kinase Pathway Mapping

Pamapimod's exceptional kinome selectivity (binding only 4 of 350 off-target kinases) makes it an ideal chemical probe for isolating p38α-specific signaling pathways. It is highly recommended for use in transcriptomic or phenotypic screens where first-generation inhibitors like SB203580 would introduce unacceptable off-target noise [2].

Ex Vivo Primary Cell Assays and Chondrocyte Studies

In studies evaluating cartilage degradation and osteoarthritis mechanisms, Pamapimod provides clean, targeted inhibition of inflammation-associated genes (e.g., COX-2, MMP13) in IL-1β-stimulated primary human chondrocytes. Its ability to maintain efficacy in complex, protein-rich cellular environments makes it superior to less specific baseline inhibitors[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

406.14526146 Da

Monoisotopic Mass

406.14526146 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8S2C9V11K4

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38alpha (MAPK14) [HSA:1432] [KO:K04441]

Wikipedia

Pamapimod

Dates

Last modified: 08-15-2023
1: Zhang X, Fettner S, Winter E, Masjedizadeh M, Hisoire G. Metabolism and excretion of a novel p38 MAP kinase inhibitor pamapimod in healthy male subjects. Int J Clin Pharmacol Ther. 2011 Jun;49(6):345-52. PubMed PMID: 21612741.
2: Goldstein DM, Soth M, Gabriel T, Dewdney N, Kuglstatter A, Arzeno H, Chen J, Bingenheimer W, Dalrymple SA, Dunn J, Farrell R, Frauchiger S, La Fargue J, Ghate M, Graves B, Hill RJ, Li F, Litman R, Loe B, McIntosh J, McWeeney D, Papp E, Park J, Reese HF, Roberts RT, Rotstein D, San Pablo B, Sarma K, Stahl M, Sung ML, Suttman RT, Sjogren EB, Tan Y, Trejo A, Welch M, Weller P, Wong BR, Zecic H. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-p yrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]py rimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. J Med Chem. 2011 Apr 14;54(7):2255-65. doi: 10.1021/jm101423y. Epub 2011 Mar 4. PubMed PMID: 21375264.
3: Doggrell SA, Christensen AM. Does the p38 MAP kinase inhibitor pamapimod have potential for the treatment of rheumatoid arthritis? Expert Opin Pharmacother. 2010 Oct;11(14):2437-42. doi: 10.1517/14656566.2010.507631. PubMed PMID: 20666701.
4: Zhang X, Huang Y, Navarro MT, Hisoire G, Caulfield JP. A proof-of-concept and drug-drug interaction study of pamapimod, a novel p38 MAP kinase inhibitor, with methotrexate in patients with rheumatoid arthritis. J Clin Pharmacol. 2010 Sep;50(9):1031-8. doi: 10.1177/0091270009357433. Epub 2010 Jan 25. PubMed PMID: 20100913.
5: Alten RE, Zerbini C, Jeka S, Irazoque F, Khatib F, Emery P, Bertasso A, Rabbia M, Caulfield JP. Efficacy and safety of pamapimod in patients with active rheumatoid arthritis receiving stable methotrexate therapy. Ann Rheum Dis. 2010 Feb;69(2):364-7. doi: 10.1136/ard.2008.104802. Epub 2009 Apr 8. Erratum in: Ann Rheum Dis. 2011 Aug;70(8):1519. PubMed PMID: 19357113.
6: Cohen SB, Cheng TT, Chindalore V, Damjanov N, Burgos-Vargas R, Delora P, Zimany K, Travers H, Caulfield JP. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis. Arthritis Rheum. 2009 Feb;60(2):335-44. doi: 10.1002/art.24266. PubMed PMID: 19180516.
7: Hill RJ, Dabbagh K, Phippard D, Li C, Suttmann RT, Welch M, Papp E, Song KW, Chang KC, Leaffer D, Kim YN, Roberts RT, Zabka TS, Aud D, Dal Porto J, Manning AM, Peng SL, Goldstein DM, Wong BR. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity. J Pharmacol Exp Ther. 2008 Dec;327(3):610-9. doi: 10.1124/jpet.108.139006. Epub 2008 Sep 5. PubMed PMID: 18776065.

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